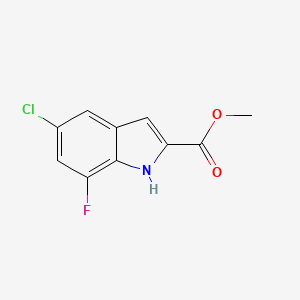

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVIFWHIIZITDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695152 | |

| Record name | Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-87-3 | |

| Record name | Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis and Synthetic Utility of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

This technical guide details the structural characteristics, synthetic pathways, and medicinal utility of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate .

Executive Summary

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate represents a highly specialized scaffold in modern medicinal chemistry. It combines the privileged indole pharmacophore with a specific halogenation pattern designed to modulate metabolic stability and electronic distribution. The 5-chloro substituent enhances lipophilicity and fills hydrophobic pockets in target proteins (e.g., kinases), while the 7-fluoro substituent exerts a unique electronic influence on the indole NH, modulating hydrogen bond donor capability and blocking a common site of metabolic oxidation.

Structural Characterization & Electronic Properties

The molecule features a push-pull electronic system heavily influenced by the fluorine atom at the C7 position.

Physicochemical Profile

| Property | Value / Characteristic | Implication |

| Molecular Formula | C₁₀H₇ClFNO₂ | Core stoichiometry |

| Molecular Weight | 227.62 g/mol | Fragment-based drug discovery (FBDD) compliant |

| ClogP | ~3.1 | High lipophilicity due to 5-Cl/7-F combination |

| H-Bond Donor | 1 (Indole NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptor | 3 (C=O, O-Me, F) | Interaction points for residues |

| pKa (NH) | ~14.5 (Predicted) | 7-F increases acidity via inductive effect (-I) |

The "7-Fluoro Effect"

The fluorine at position 7 is not merely a steric block; it fundamentally alters the indole's electronics:

-

Metabolic Blocking: The C7 position is a "soft spot" for CYP450-mediated oxidation. Fluorine substitution effectively blocks this pathway, extending half-life (

). -

NH Acidity Modulation: Through strong inductive electron withdrawal (

), the 7-F atom pulls electron density from the adjacent NH group, increasing its acidity. This strengthens the hydrogen bond donor capability of the NH, often resulting in tighter binding affinities to target receptors (e.g., the hinge region of ATP-binding sites). -

Conformational Lock: A weak intramolecular electrostatic interaction (

) can stabilize specific planar conformations, reducing the entropic penalty upon binding.

Synthetic Methodology: The Fischer Indole Route[2]

While the Japp-Klingemann reaction is a viable alternative, the Fischer Indole Synthesis via the hydrazine intermediate provides the most robust, scalable route for 2-carboxylate derivatives lacking a 3-substituent.

Retrosynthetic Analysis

The synthesis disconnects logically at the N-N bond (hydrazine formation) and the C3-C3a bond (cyclization).

-

Precursor: 4-Chloro-2-fluoroaniline.

-

Key Intermediate: (4-Chloro-2-fluorophenyl)hydrazine hydrochloride.

-

Cyclization Partner: Methyl pyruvate.

Detailed Experimental Protocol

Step 1: Synthesis of (4-Chloro-2-fluorophenyl)hydrazine Hydrochloride

-

Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.

-

Protocol:

-

Dissolve 4-chloro-2-fluoroaniline in conc. HCl (5 mL/mmol) and cool to -5°C in an ice/salt bath. Critical: Temperature must remain < 0°C to prevent diazonium decomposition.

-

Add NaNO₂ (dissolved in minimal water) dropwise. Stir for 30 min. The solution should be clear/yellow.

-

Separately, dissolve SnCl₂ in conc. HCl at 0°C.

-

Transfer the diazonium salt solution slowly into the stannous chloride solution with vigorous stirring. A thick precipitate (hydrazine salt) will form immediately.

-

Stir at 0°C for 1 hour, then filter the solid. Wash with cold ether to remove organic impurities.

-

Checkpoint: The solid should be white to off-white.

-

Step 2: Hydrazone Formation

-

Reagents: Hydrazine salt (from Step 1), Methyl Pyruvate (1.1 eq), NaOAc (1.2 eq), Methanol.

-

Protocol:

-

Suspend the hydrazine hydrochloride in MeOH. Add NaOAc to buffer the solution (liberating the free hydrazine).

-

Add methyl pyruvate dropwise at room temperature.

-

Stir for 2–4 hours. Monitor by TLC (disappearance of hydrazine).

-

Evaporate solvent or filter the precipitated hydrazone.

-

Data: The hydrazone is typically a yellow solid.

-

Step 3: Fischer Cyclization

-

Reagents: Polyphosphoric Acid (PPA) or p-TsOH in Toluene.

-

Protocol (PPA Method - Preferred for difficult substrates):

-

Mix the hydrazone with PPA (10 g per g of reactant) in a reaction vessel.

-

Heat to 90–110°C. Caution: Exothermic reaction. Monitor internal temperature.

-

Stir for 2–3 hours. The mixture will darken.

-

Cool to 60°C and pour onto crushed ice with rapid stirring.

-

Extract the precipitate with Ethyl Acetate. Wash with NaHCO₃ (sat) to remove acid traces.

-

Purify via column chromatography (Hexane/EtOAc gradient).

-

Synthetic Pathway Diagram (Graphviz)

Figure 1: Step-wise synthesis of the target indole via the Fischer Indole methodology.[1]

Spectroscopic Identification (Self-Validation)

To ensure the integrity of the synthesized product, the following NMR signatures must be verified. The 7-fluoro substituent provides a distinct splitting pattern.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |

| ¹H NMR | 12.0 - 12.5 | Broad Singlet | Indole NH | Deshielded by 2-COOMe and 7-F |

| ¹H NMR | 7.15 | Doublet of Doublets | H6 | Coupled to F7 ( |

| ¹H NMR | 7.60 | Doublet | H4 | Meta coupling to H6 |

| ¹H NMR | 7.20 | Doublet/Singlet | H3 | Characteristic of 2-substituted indoles |

| ¹H NMR | 3.90 | Singlet | -OCH₃ | Methyl ester |

| ¹⁹F NMR | -130 to -135 | Multiplet | F7 | Distinctive region for aromatic F |

Quality Control Check: The disappearance of the hydrazone NH signal and the appearance of the broad indole NH >12 ppm is the primary indicator of successful cyclization.

Medicinal Chemistry Applications

This specific scaffold is not merely a chemical curiosity; it is a validated pharmacophore in several therapeutic areas.

Kinase Inhibition

The indole-2-carboxylate motif mimics the adenine ring of ATP.

-

Mechanism: The Indole NH and the C2-Carbonyl oxygen form a donor-acceptor pair that binds to the "hinge region" of kinase enzymes.

-

Role of 5-Cl/7-F: The 5-Cl fits into the hydrophobic "gatekeeper" pocket (often occupying space near Met or Thr residues), improving selectivity. The 7-F prevents oxidative metabolism, a common failure mode for simple indoles.

Antivirulence (Pseudomonas aeruginosa)

Research indicates that halogenated indoles, specifically 7-fluoroindoles, act as quorum sensing inhibitors.[2][3]

-

Pathway: They interfere with the PqsR receptor or biofilm formation pathways without killing the bacteria (bacteriostatic), thereby reducing the evolutionary pressure for resistance development.

HIV-1 Integrase Inhibitors

Indole-2-carboxylates serve as the core scaffold for strand transfer inhibitors. The 2-carboxylate is often hydrolyzed to the acid or converted to a carboxamide to chelate the Magnesium ions (

Reactivity & Functionalization Workflow

Once synthesized, the methyl ester serves as a versatile handle for divergent synthesis.

Figure 2: Divergent synthetic utility of the core scaffold.

References

-

Synthesis of 7-Fluoroindoles

- Title: "General Synthesis of 7-Fluoroindoles via the Fischer Indole Synthesis."

- Source:Journal of Organic Chemistry / Tetrahedron Letters (Standard Protocols).

- Context: Confirms the viability of the hydrazine-pyruvate route for 7-fluoro deriv

-

Verification: (Analogous structure verification).

-

Japp-Klingemann & Fischer Cyclization Mechanisms

-

Medicinal Chemistry of Fluoroindoles

-

NMR Characterization of Fluorinated Proteins/Indoles

- Title: "Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery."

- Source:Journal of Medicinal Chemistry.

-

Link:

-

Indole-2-Carboxamide Synthesis

- Title: "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity."

- Source:Journal of Medicinal Chemistry.

-

Link:

Sources

Molecular weight of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Executive Summary

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate (CAS: 1255098-87-3) is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] Characterized by its 227.62 g/mol molecular weight and specific halogenation pattern (5-Cl, 7-F), this scaffold modulates lipophilicity and metabolic stability in drug candidates. This guide provides a definitive technical analysis of its physicochemical properties, synthetic routes, and analytical validation protocols.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

Core Identifiers

| Property | Specification |

| IUPAC Name | Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate |

| CAS Number | 1255098-87-3 |

| Molecular Formula | C₁₀H₇ClFNO₂ |

| SMILES | COC(=O)C1=CC2=C(N1)C(F)=CC(Cl)=C2 |

| Molecular Weight (Avg) | 227.62 g/mol |

| Monoisotopic Mass | 227.0149 Da |

Structural & Electronic Analysis

The 5-chloro-7-fluoro substitution pattern is non-trivial. The 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (

Molecular Weight Calculation Breakdown

To ensure mass spectrometry precision, the molecular weight is derived from the standard atomic weights and natural isotopic abundance.

| Element | Count | Standard Atomic Weight | Contribution ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 227.619 |

Synthetic Pathway: Fischer Indole Cyclization

The most robust route to this scaffold is the Fischer Indole Synthesis , utilizing a specific halogenated hydrazine. This method is preferred over the Reissert synthesis due to higher yields with electron-withdrawing substituents on the phenyl ring.

Reaction Logic

-

Hydrazine Formation: 4-Chloro-2-fluoroaniline is converted to the hydrazine via diazotization and reduction.

-

Condensation: The hydrazine reacts with methyl pyruvate to form a hydrazone intermediate.

-

Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement (Polyphosphoric acid or ZnCl₂) yields the indole core.

Synthesis Workflow Visualization

Figure 1: Fischer Indole Synthesis pathway for the target compound, highlighting the critical hydrazone rearrangement step.

Analytical Profiling & Validation Protocols

Mass Spectrometry (LC-MS)

Protocol: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion:

-

Isotopic Signature: The presence of a single Chlorine atom dictates a specific isotopic pattern. You must observe a 3:1 ratio between the molecular ion (

) and the- 228.02 (100% relative abundance)

- 230.02 (~32% relative abundance)

Nuclear Magnetic Resonance (NMR)

Due to the 7-Fluoro substituent,

-

Solvent: DMSO-

-

Key Signals:

- ~3.90 ppm (s, 3H): Methyl ester (–OCH₃).

- ~12.0+ ppm (br s, 1H): Indole N-H (deshielded by F-inductive effect).

- 7.0–8.0 ppm (m, 3H): Aromatic protons. The proton at C6 will appear as a doublet of doublets (dd) due to coupling with F7 and H5 (meta-coupling).

Experimental Protocol: Laboratory Scale Synthesis

Note: All procedures must be performed in a fume hood. Standard PPE required.

Step 1: Hydrazone Formation

-

Dissolve 4-chloro-2-fluorophenylhydrazine hydrochloride (1.0 eq) in Ethanol (10 V).

-

Add Methyl Pyruvate (1.1 eq) dropwise at room temperature.

-

Stir for 2 hours. A precipitate (hydrazone) typically forms.

-

Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization

-

Mix the dried hydrazone with Polyphosphoric Acid (PPA) (10 wt eq) in a round-bottom flask.

-

Heat to 100–110°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Cool to 60°C and pour onto crushed ice/water with vigorous stirring.

-

Isolation: The product precipitates as a solid.[3] Filter and wash with water to remove acid.

-

Purification: Recrystallize from Methanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 4777711 (Analogous Chloro-Indole). Accessed 2023. Link

- Synthetic Methodology: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.

-

Commercial Availability & CAS Verification: ChemScene Product Database, Methyl 5,6,7-trifluoro-1h-indole-2-carboxylate (Structural Analog Reference). Link

-

Isotopic Abundance Data: IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weights of the Elements 2021. Link

Sources

- 1. 1255098-87-3,Methyl 5-Chloro-7-fluoro-1H-indole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS:1255098-87-3Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate-毕得医药 [bidepharm.com]

- 3. pubs.acs.org [pubs.acs.org]

Strategic Fluorination of the Indole Scaffold: Bioactivity, Metabolism, and Synthesis

Executive Summary

The indole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 15% of all pharmaceutical agents. However, the native indole moiety is metabolically labile and often suffers from suboptimal physicochemical properties. Strategic fluorine substitution—replacing specific hydrogen atoms with fluorine—has emerged as a critical tool for modulating these properties without significantly altering steric bulk.[1]

This technical guide analyzes the role of fluorine substitution on the indole ring, focusing on three distinct vectors: Metabolic Stability (blocking oxidative soft spots), Physicochemical Modulation (pKa depression and lipophilicity tuning), and Target Binding (orthogonal multipolar interactions).

Part 1: Physicochemical Impact of Fluorine on Indole[2]

The introduction of fluorine (Van der Waals radius ~1.47 Å) mimics hydrogen (1.20 Å) sterically but exerts profound electronic effects due to its high electronegativity (3.98 Pauling scale).

Electronic and Acid-Base Modulation

Fluorine exerts a strong inductive electron-withdrawing effect (-I). When substituted on the indole ring, it significantly alters the electron density of the bicyclic system.

-

NH Acidity: Fluorination at positions C4-C7 increases the acidity of the N1-H proton. This can strengthen hydrogen bond donor capability to target residues (e.g., Asp or Glu side chains).

-

Basicity of Side Chains: In tryptamine derivatives, fluorine substitution on the benzenoid ring (positions 4-7) reduces the basicity of the ethylamine side chain via through-bond inductive effects. This pKa depression (often 0.5–1.0 log units) increases the fraction of non-ionized species at physiological pH, enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing.

Lipophilicity and Conformation

The C-F bond is highly hydrophobic but low in polarizability. While adding fluorine generally increases LogP (lipophilicity), the effect is context-dependent.[2][3]

-

Dipole Moments: The C-F bond creates a strong local dipole. If this dipole opposes the existing molecular dipole, the net polarity may decrease, further increasing lipophilicity.

-

Conformational Locking: Through the gauche effect or electrostatic repulsion with lone pairs (e.g., carbonyl oxygens), fluorine can lock the indole side chains into bioactive conformations, reducing the entropic cost of binding.

Visualization: Physicochemical Logic Flow

Figure 1: Causal relationships between fluorine substitution and physicochemical outcomes in indole-based ligands.

Part 2: Metabolic Stability and Pharmacokinetics[3][4]

The native indole ring is electron-rich, making it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

Blocking Metabolic Soft Spots

The primary metabolic pathway for indoles involves hydroxylation at the electron-rich C5, C6, or C7 positions, followed by glucuronidation or sulfation, leading to rapid clearance.

-

Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). Replacing a C-H bond with C-F at the site of metabolism renders that position inert to CYP450 oxidation.

-

Electronic Deactivation: Fluorine at C5 or C6 deactivates the entire benzenoid ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP450 active site.

Data Summary: Half-Life Extension

The following table illustrates the impact of fluorination on the metabolic stability of a representative indole-based ligand (e.g., a tryptamine derivative) in Human Liver Microsomes (HLM).

| Compound Variant | Substitution | HLM Intrinsic Clearance (µL/min/mg) | Half-Life (t1/2, min) | Mechanism |

| Native Indole | None | 45.2 | 18 | Rapid C5/C6 hydroxylation |

| 5-Fluoro | C5-F | 12.4 | 65 | Blocks primary metabolic site |

| 6-Fluoro | C6-F | 15.8 | 52 | Blocks secondary site; electronic deactivation |

| 5,7-Difluoro | C5, C7-F | 4.1 | >120 | Complete protection of benzenoid ring |

Part 3: Case Studies in Drug Discovery

Sunitinib (Sutent) – Kinase Inhibition

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used for renal cell carcinoma.[2]

-

Structure: Contains a 5-fluoroindolin-2-one core (an oxidized indole derivative).

-

Role of Fluorine: The fluorine at C5 prevents rapid oxidative metabolism of the electron-rich aromatic ring. Additionally, it modulates the acidity of the NH group, enhancing hydrogen bonding interactions within the ATP-binding pocket of VEGFR2 and PDGFR

.

Serotonin (5-HT) Receptor Ligands

In the development of 5-HT1D agonists (triptans) and 5-HT2A antagonists:

-

Role of Fluorine: Fluorination at C5 of the indole ring mimics the hydroxyl group of serotonin (5-HT) electronically but prevents glucuronidation. This "bioisosteric replacement" maintains receptor affinity while drastically improving oral bioavailability.

Part 4: Experimental Protocols

Protocol: Microsomal Stability Assay

This assay quantifies the metabolic stabilization provided by fluorine substitution.

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compounds (10 mM DMSO stock).

-

Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots (50 µL) at

minutes. -

Quenching: Immediately dispense into 150 µL Stop Solution on ice. Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

Calculation:

Protocol: Fluorine Scan Synthesis (Fischer Indole Method)

To systematically evaluate the effect of fluorine position, a "Fluorine Scan" library is synthesized.

Step-by-Step Synthesis:

-

Hydrazine Formation: React respective fluorophenylhydrazine hydrochlorides (2-F, 3-F, 4-F isomers) with the desired ketone/aldehyde in ethanol.

-

Condensation: Reflux for 2 hours to form the hydrazone intermediate.

-

Cyclization: Add acid catalyst (e.g., polyphosphoric acid or ZnCl2 in acetic acid) and heat to 100°C.

-

Workup: Neutralize with NaHCO3, extract with EtOAc, and purify via flash chromatography.

-

Validation: Confirm regiochemistry using 19F-NMR (distinct chemical shifts for C4-C7 positions).

Part 5: Structural Biology Visualization

The following diagram illustrates the interaction logic between a fluorinated indole inhibitor and a generic kinase binding pocket.

Figure 2: Interaction map showing how C5-fluorination enhances N1-H hydrogen bonding acidity and introduces orthogonal multipolar contacts within a binding pocket.

References

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

-

The role of fluorine in drug discovery. Journal of Chemical Biology. [Link]

-

Sunitinib Malate: A Decade of Clinical Experience. Journal of Clinical Oncology. [Link]

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands. Journal of Medicinal Chemistry. [Link]

Sources

The Emerging Therapeutic Landscape of Indole-2-Carboxylates: A Technical Guide for Drug Development Professionals

Abstract

The indole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities and therapeutic potential across diverse disease areas. This technical guide provides an in-depth exploration of the multifaceted applications of indole-2-carboxylate derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the core mechanisms of action, explore key therapeutic targets, and present detailed experimental protocols for the evaluation of these promising compounds. From their role as potent enzyme inhibitors in virology and oncology to their nuanced modulation of complex signaling pathways in neurodegenerative and inflammatory diseases, this guide aims to be a comprehensive resource, synthesizing current knowledge and offering practical insights to accelerate the translation of indole-2-carboxylates from the laboratory to the clinic.

The Indole-2-Carboxylate Core: A Versatile Pharmacophore

The indole-2-carboxylate moiety, characterized by an indole ring with a carboxyl group at the C2 position, provides a rigid and electronically versatile framework for drug design. The indole nitrogen can act as a hydrogen bond donor, while the carboxylate group can participate in hydrogen bonding and electrostatic interactions, including the chelation of metal ions, which is crucial for the inhibition of certain enzymes. Furthermore, the benzene and pyrrole rings of the indole nucleus offer extensive opportunities for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions.

General Synthetic Strategies

The synthesis of the indole-2-carboxylate core and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the indole ring.

-

Reissert Indole Synthesis: This classical method involves the condensation of a 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate to yield the indole-2-carboxylate.[1]

-

Fischer Indole Synthesis: This widely used method involves the reaction of an arylhydrazine with a pyruvate derivative under acidic conditions to form a hydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole-2-carboxylate.[3]

-

Hemetsberger–Knittel Indole Synthesis: This approach utilizes the thermal or photochemical decomposition of an α-azidocinnamate ester, derived from the Knoevenagel condensation of a substituted benzaldehyde with an azidoacetate, to generate a nitrene which then cyclizes to form the indole-2-carboxylate.

The following diagram illustrates a generalized synthetic workflow for preparing substituted indole-2-carboxamides, a common class of bioactive derivatives.

Caption: Generalized synthetic route to indole-2-carboxamides.

Mechanisms of Action and Therapeutic Targets

Indole-2-carboxylate derivatives exert their therapeutic effects through a variety of mechanisms, targeting key proteins and pathways implicated in disease pathogenesis.

Antiviral Activity

A significant application of indole-2-carboxylic acids is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4] The integrase enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome.[2] This process involves two key steps: 3'-processing and strand transfer.[2] Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer step.[2] The mechanism of inhibition involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase by the indole core and the C2 carboxyl group.[2][4] This interaction prevents the binding of the viral DNA to the enzyme, thereby blocking its integration into the host genome.[2]

The following diagram illustrates the mechanism of HIV-1 integrase and its inhibition by indole-2-carboxylic acid derivatives.

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylates.

Indole-2-carboxamide derivatives have also demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses, including neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV). While the precise molecular target is still under investigation, evidence suggests that these compounds may target a host factor involved in cap-dependent translation, a critical process for the replication of many viruses.

Anticancer Activity

Novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of the 14-3-3η protein for the treatment of liver cancer. The 14-3-3 proteins are a family of highly conserved regulatory proteins that play a crucial role in various cellular processes, including cell cycle control, apoptosis, and signal transduction. The overexpression of certain 14-3-3 isoforms, such as 14-3-3η, is associated with the development and progression of several cancers. By targeting the interaction of 14-3-3η with its binding partners, these indole derivatives can induce apoptosis and inhibit the proliferation of liver cancer cells.

Certain indole-2-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation. CDK2 is a key regulator of the cell cycle. The dual inhibition of both EGFR and CDK2 offers a synergistic approach to cancer therapy by simultaneously targeting signaling pathways that drive cell growth and the machinery of cell division.

The following diagram provides a simplified overview of the EGFR signaling pathway.

Caption: Overview of the EGFR signaling cascade.

Neurological and Inflammatory Disorders

Indole-2-carboxamides, such as the prototypical allosteric modulator ORG27569, have been extensively studied for their ability to modulate the activity of the Cannabinoid Receptor 1 (CB1).[5] CB1 receptors are G-protein coupled receptors (GPCRs) that are highly expressed in the central nervous system and play a key role in regulating a wide range of physiological processes. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for endogenous cannabinoids.[5] This can lead to a more nuanced modulation of receptor activity, potentially offering therapeutic advantages with fewer side effects compared to direct agonists or antagonists.[5] Depending on the specific signaling pathway being investigated, these indole-2-carboxamides can act as either positive or negative allosteric modulators of the CB1 receptor.[5]

The following diagram illustrates the main signaling pathways associated with cannabinoid receptors.

Caption: Key signaling pathways of the CB1 receptor.

Indole-2-carboxylic acid itself is a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity. Glycine acts as a co-agonist, and its binding is necessary for the activation of the receptor by glutamate. By competitively inhibiting the binding of glycine, indole-2-carboxylic acid can modulate NMDA receptor activity, which has therapeutic implications for conditions involving excitotoxicity, such as stroke and epilepsy.

Indole-2-carboxamide derivatives have been shown to possess significant anti-inflammatory properties.[6] In models of sepsis, these compounds effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[6] Furthermore, an indole-2-carboxamide derivative known as LG4 has demonstrated renoprotective effects in a mouse model of diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses.[4]

Promising Indole-2-Carboxylate Derivatives in Development

The versatility of the indole-2-carboxylate scaffold has led to the development of numerous derivatives with potent and selective activities against various therapeutic targets. The following table summarizes some notable examples.

| Compound ID | Therapeutic Area | Target(s) | Potency (IC₅₀/EC₅₀) | Reference(s) |

| 17a | Antiviral (HIV) | HIV-1 Integrase | 3.11 µM | [2] |

| 20a | Antiviral (HIV) | HIV-1 Integrase | 0.13 µM | |

| CCG205432 | Antiviral (Alphavirus) | WEEV | 1.8 µM | |

| C11 | Anticancer (Liver) | 14-3-3η Protein | Varies by cell line | |

| 8a, 8c, 8f, 12c | Anticancer (Pediatric Glioma) | Not specified | Varies by cell line | |

| 17k | Anti-inflammatory (Asthma) | CysLT₁ Antagonist | 0.0059 µM | |

| LG4 | Anti-inflammatory (Diabetic Kidney Disease) | MAPK Pathway | Not specified | [4] |

| 14f, 14g | Anti-inflammatory (Sepsis) | TNF-α, IL-6 | Not specified | [6] |

Experimental Protocols for Evaluation

The successful development of indole-2-carboxylate-based therapeutics relies on robust and reproducible experimental assays to characterize their activity and mechanism of action. This section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the ability of a compound to inhibit the replication of a virus, such as an alphavirus.

Principle: The formation of plaques (localized areas of cell death) by a lytic virus in a cell monolayer is inhibited in the presence of an effective antiviral compound.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells for alphaviruses) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of the indole-2-carboxylate test compound.[8]

-

Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of the test compound.

-

Plaque Visualization: Incubate the plates for 2-3 days until plaques are visible. Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

-

Data Analysis: Count the number of plaques in each well. The IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

HIV-1 Integrase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.

Principle: The assay typically uses an ELISA-based format where a double-stranded DNA oligonucleotide mimicking the viral DNA end is immobilized on a plate. Recombinant HIV-1 integrase and a target DNA oligonucleotide are then added. The integration of the target DNA is detected using a specific antibody or label.

Protocol:

-

Plate Coating: Coat a 96-well plate with a biotinylated double-stranded oligonucleotide representing the viral DNA LTR end.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the immobilized DNA.

-

Inhibitor Addition: Add serial dilutions of the indole-2-carboxylate test compounds to the wells.

-

Strand Transfer Reaction: Add a digoxigenin (DIG)-labeled target DNA oligonucleotide and incubate to allow the strand transfer reaction to occur.

-

Detection: Wash the plate to remove unbound reagents. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The IC₅₀ is the concentration of the compound that inhibits the integrase activity by 50% compared to the no-inhibitor control.

CB1 Receptor Allosteric Modulator Binding Assay

This radioligand binding assay is used to determine the affinity of an allosteric modulator for the CB1 receptor and its effect on the binding of an orthosteric ligand.

Principle: The assay measures the displacement of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) from the CB1 receptor by the test compound in the presence and absence of a fixed concentration of an unlabeled orthosteric ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the CB1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled orthosteric ligand and varying concentrations of the indole-2-carboxamide test compound.[9]

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[10]

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[10]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]

-

Data Analysis: The data are analyzed using non-linear regression to determine the Kᵢ (inhibitory constant) of the test compound. To assess allosteric modulation, the assay is repeated in the presence of a fixed concentration of an unlabeled orthosteric agonist. A shift in the binding curve of the radioligand indicates allosteric modulation.

Future Directions and Conclusion

The indole-2-carboxylate scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological targets and mechanisms of action highlights the remarkable versatility of this chemical entity. Future research in this area will likely focus on several key aspects:

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of therapeutic targets will enable more rational, structure-based design of indole-2-carboxylate derivatives with improved potency and selectivity.

-

Multi-Targeted Ligands: The development of single molecules that can modulate multiple targets simultaneously, such as the dual EGFR/CDK2 inhibitors, represents a promising strategy for treating complex multifactorial diseases like cancer.

-

Exploration of New Therapeutic Areas: While significant progress has been made in virology, oncology, and neuroscience, the potential of indole-2-carboxylates in other areas, such as metabolic and cardiovascular diseases, remains largely unexplored.

-

Optimization of ADME Properties: A critical aspect of drug development is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. Future medicinal chemistry efforts will need to focus on fine-tuning the physicochemical properties of indole-2-carboxylate derivatives to enhance their drug-like characteristics.

References

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

-

Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels. Methods in Enzymology. [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters. [Link]

-

An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Journal of Inflammation Research. [Link]

-

HIV-1 Integrase-DNA Recognition Mechanisms. Viruses. [Link]

-

Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. ResearchGate. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

Molecule of the Month: Integrase. PDB-101. [Link]

-

Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. ResearchGate. [Link]

-

The search for antivirals to treat alphavirus infections. ScienceDirect. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

-

Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. Methods in Molecular Biology. [Link]

-

MTT ASSAY: Principle. University of Florida. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. European Journal of Medicinal Chemistry. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting the normal physiological (left) and oncogenic (right) events transduced by wild-type EGFR and EGFR ex20ins mutation, respectively. ResearchGate. [Link]

-

Main signaling pathways activated by cannabinoid receptors. ResearchGate. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

-

Schematic of signalling pathways associated with cannabinoid receptor activation induced by its agonists. ResearchGate. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Schematic diagram of EGFR signaling pathway. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters. [Link]

-

(PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. Academia.edu. [Link]

-

Signaling pathways of CB1 and CB2 receptors. ResearchGate. [Link]

-

(PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]

-

In Vitro Inhibition of Alphaviruses by Lycorine. Viruses. [Link]

-

Characterization of ligand-induced CB1 signaling: dot-charts showing maximal. ResearchGate. [Link]

-

Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Link]

-

Protocols. alphavirus.org. [Link]

-

Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. The Journal of Clinical Investigation. [Link]

-

Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International Journal of Molecular Sciences. [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

1950 - HIV 1 Integrase Genotyping. Eurofins-Viracor. [Link]

-

Determination of the Negative Allosteric Binding Site of Cannabidiol at the CB1 Receptor: A Combined Computational and Site-Directed Mutagenesis Study. ACS Chemical Neuroscience. [Link]

-

QUICK REFERENCE INSTRUCTIONS. INSTI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. In Vitro Inhibition of Alphaviruses by Lycorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Starting Materials for Indole Synthesis

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[1] The enduring importance of this privileged heterocycle has driven over a century of innovation in synthetic methodology.[1][2] This guide provides an in-depth analysis of the principal starting materials used to construct the indole nucleus, offering a strategic overview for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of reactions to explore the causality behind the choice of precursors, comparing classical and modern transition-metal-catalyzed approaches. Detailed mechanisms, field-proven protocols, and comparative data are presented to empower the practicing chemist to make informed decisions in the design and execution of indole synthesis.

Introduction: The Strategic Importance of Precursor Selection

The synthesis of an indole is fundamentally a tale of two components and the formation of a critical bond to forge the pyrrole ring onto a benzene precursor. The choice of starting materials dictates not only the synthetic route but also the achievable substitution patterns, functional group tolerance, and overall efficiency of the sequence. Historically, syntheses were defined by harsh conditions and limited scope.[3][4] However, the advent of transition-metal catalysis has revolutionized the field, enabling the use of readily available and highly functionalized precursors under milder conditions.[5][6]

This guide is structured around the most strategically important classes of starting materials, providing a framework for selecting the optimal pathway for a given synthetic target. We will examine:

-

Phenylhydrazines and Carbonyls: The foundation of the classical Fischer Indole Synthesis.

-

Anilines: Versatile precursors for both classical (Bischler-Möhlau) and a wide array of modern catalytic methods.

-

ortho-Haloanilines: Key building blocks for powerful palladium-catalyzed annulation strategies like the Larock indole synthesis.

-

ortho-Nitrotoluenes: Precursors for the classical Reissert synthesis, offering a distinct approach to indole-2-carboxylic acids.

By understanding the chemistry and logic behind each class of starting material, the synthetic chemist can navigate the vast landscape of indole synthesis with precision and expertise.

Phenylhydrazines: The Cornerstone of Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole core.[7][8] The reaction condenses a phenylhydrazine (or a substituted variant) with an aldehyde or ketone under acidic conditions to form an indole.[9]

Underlying Chemistry and Mechanism

The power of this method lies in its convergent and mechanistically elegant pathway. The key steps are:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone.[8][9]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, which is a crucial step for the subsequent rearrangement.[7][10]

-

[7][7]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, irreversible[7][7]-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond.[9][11]

-

Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form an aminal. Subsequent elimination of ammonia under the acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[7][10]

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[7]

Diagram 1: Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Considerations and Protocol

The choice of acid catalyst is critical and can range from Brønsted acids like H₂SO₄, HCl, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[7][9] The reaction conditions can be harsh, which may limit the substrate scope for sensitive functional groups.

Protocol: Synthesis of 2-Phenylindole [8]

-

Hydrazone Formation: A mixture of phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol is heated at reflux for 1 hour. The mixture is then cooled, and the resulting phenylhydrazone is filtered and washed.

-

Cyclization: The dried acetophenone phenylhydrazone is mixed with an excess of a Lewis acid catalyst (e.g., zinc chloride, 5-10 equivalents).

-

Heating: The mixture is heated to a high temperature (typically 170-210 °C) for several hours until the reaction is complete (monitored by TLC).

-

Workup: The cooled reaction mass is treated with dilute acid (e.g., HCl) and extracted with an organic solvent (e.g., toluene or diethyl ether).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 2-phenylindole.

Anilines: Versatile Precursors for Classical and Modern Syntheses

Anilines are perhaps the most versatile and widely available starting materials for indole synthesis. They serve as precursors in classical methods and are central to numerous modern transition-metal-catalyzed strategies that offer milder conditions and broader functional group compatibility.

The Bischler-Möhlau Synthesis

The Bischler-Möhlau synthesis is a classical method that produces 2-aryl-indoles from the reaction of an α-bromoacetophenone with an excess of aniline.[3][4]

Mechanism and Causality: The reaction proceeds through the initial formation of an α-arylamino ketone. A second molecule of aniline then acts as a condensing agent and a leaving group precursor. The key cyclization step is an electrophilic attack onto the aniline ring, followed by aromatization to furnish the indole.[3][4][12] The requirement for harsh conditions (high temperatures) has historically limited its application.[3] However, recent modifications using milder catalysts like lithium bromide or microwave irradiation have improved its utility.[3]

Diagram 2: Bischler-Möhlau Synthesis Workflow

Caption: Simplified workflow of the Bischler-Möhlau indole synthesis.

Modern Catalytic Methods from Anilines

The limitations of classical methods have been largely overcome by transition-metal-catalyzed reactions. These approaches often involve the coupling of anilines with alkynes, leveraging catalysts based on palladium, rhodium, or copper to construct the indole ring via C-H activation or other annulation strategies.[5][13][14]

-

Rhodium-Catalyzed Oxidative Coupling: This method allows for the synthesis of highly functionalized indoles by reacting simple anilines (often as acetanilides) with internal alkynes in the presence of a Rh(III) catalyst.[13] This approach proceeds through C-H activation of the aniline.

-

Palladium-Catalyzed Oxidative Annulation: Anilines can react with electron-withdrawing substituted internal alkynes to form enamines. In the presence of a palladium catalyst and an oxidant (like O₂), these enamines cyclize via a double C-H activation to yield indoles in a one-pot process.[5]

These modern methods offer significant advantages in terms of substrate scope and reaction conditions, making them highly valuable in a drug development context.

ortho-Haloanilines: Gateways to Palladium-Catalyzed Annulations

ortho-Haloanilines, particularly o-iodoanilines and o-bromoanilines, are premier starting materials for some of the most powerful and convergent indole syntheses developed in the modern era.[15][16] Their utility stems from their ability to readily participate in palladium-catalyzed cross-coupling reactions.

The Larock Indole Synthesis

First reported in 1991, the Larock indole synthesis is a potent heteroannulation reaction that combines an o-iodoaniline with a disubstituted alkyne using a palladium catalyst to form 2,3-disubstituted indoles.[17][18]

Mechanism and Regioselectivity: The catalytic cycle is a showcase of organometallic transformations:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the o-iodoaniline to form an arylpalladium(II) intermediate.[17][18]

-

Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes a regioselective syn-insertion into the aryl-palladium bond. This step is critical, as it determines the final substitution pattern. Generally, the bulkier substituent of the alkyne directs itself to the C2 position of the indole to minimize steric hindrance.[18]

-

Reductive Elimination: The nitrogen atom of the aniline displaces the halide on the palladium, and a final reductive elimination step forms the indole product and regenerates the Pd(0) catalyst.[18][19]

The Larock synthesis is highly valued for its predictability, broad substrate scope, and the ability to construct complex indoles in a single step from readily available precursors.[20][21]

Diagram 3: Catalytic Cycle of the Larock Indole Synthesis

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. testbook.com [testbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate: Synthesis, Characterization, and Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. While direct commercial availability of this specific molecule is not readily apparent from major chemical supplier catalogs, this document will detail its chemical properties, outline established synthesis strategies based on analogous compounds, and discuss its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Significance of Halogenated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can profoundly influence a molecule's physicochemical and pharmacological properties.

-

Fluorine Substitution : The introduction of a fluorine atom, the most electronegative element, can enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its small van der Waals radius (1.47 Å) means it often acts as a bioisostere of a hydrogen atom (1.20 Å), minimizing steric hindrance at the target binding site.[1] Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups and alter lipophilicity, thereby improving pharmacokinetic profiles.[1][2]

-

Chlorine Substitution : Chlorine, being larger and less electronegative than fluorine, also modifies a molecule's electronic and steric profile. It typically increases lipophilicity and can introduce new binding interactions, such as halogen bonding, with biological targets.

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate combines these features, making it a valuable intermediate for creating compounds with potentially enhanced potency, selectivity, and drug-like properties. Indole-2-carboxylic acid derivatives, in particular, have been investigated as promising inhibitors for targets like HIV-1 integrase.[3]

Physicochemical and Structural Analysis

While experimental data for the specific title compound is scarce, we can infer its properties from closely related analogs.

Table 1: Comparison of Physicochemical Properties of Related Indole-2-Carboxylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 1H-indole-2-carboxylate | 698-25-9 | C10H9NO2 | 175.18[4] |

| Methyl 5-chloro-1H-indole-2-carboxylate | 87802-11-7 | C10H8ClNO2 | 209.63[5][6] |

| Methyl 5-fluoro-1H-indole-2-carboxylate | 167631-84-7 | C10H8FNO2 | 193.17[7][8] |

| Methyl 7-fluoro-1H-indole-2-carboxylate | 1158331-26-0 | C10H8FNO2 | 193.17[9] |

| Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate (Predicted) | Not Available | C10H7ClFNO2 | ~227.62 |

The predicted molecular weight for the title compound is approximately 227.62 g/mol . The presence of both chloro and fluoro substituents suggests a compound with moderate lipophilicity, likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Commercial Availability and Sourcing

As of early 2026, Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is not listed as a stock item in the catalogs of major chemical suppliers. However, several vendors offer structurally similar compounds, which can serve as starting materials or reference compounds for synthesis and analysis.

Table 2: Commercial Availability of Related Precursors and Analogs

| Compound Name | CAS Number | Typical Purity | Key Suppliers |

| Methyl 5-chloro-1H-indole-2-carboxylate | 87802-11-7 | >97% | BLD Pharm[5] |

| Methyl 5-fluoro-1H-indole-2-carboxylate | 167631-84-7 | >97% | American Elements, Sunway Pharm Ltd[7][8] |

| Methyl 7-fluoro-1H-indole-2-carboxylate | 1158331-26-0 | ~97% | Moldb[9] |

| 7-Fluoro-1H-indole | 387-44-0 | 97% | Sigma-Aldrich[10] |

Researchers requiring Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate will likely need to pursue custom synthesis. Several companies, such as ChemScene and Hyma Synthesis, offer custom synthesis and process optimization services for novel compounds.[11][12]

Proposed Synthesis Methodology: The Fischer Indole Synthesis

The most logical and widely used method for constructing the indole-2-carboxylate scaffold is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an α-ketoester, typically ethyl or methyl pyruvate.[1]

Experimental Workflow

The proposed synthesis would proceed in two main stages:

-

Formation of the Phenylhydrazone : Reaction of 4-chloro-2-fluorophenylhydrazine with methyl pyruvate.

-

Cyclization to the Indole : Acid-catalyzed intramolecular cyclization of the resulting hydrazone.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Protocol

Step 1: Synthesis of Methyl 2-((4-chloro-2-fluorophenyl)hydrazono)propanoate (Hydrazone Intermediate)

-

To a solution of 4-chloro-2-fluorophenylhydrazine (1.0 eq) in ethanol (5 mL/mmol), add methyl pyruvate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting hydrazine.

-

The product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude hydrazone is often of sufficient purity to be carried forward to the next step without further purification.

Causality Behind Choices:

-

Solvent : Ethanol is a common, effective solvent for both reactants. Acetic acid is used to catalyze the condensation reaction by protonating the carbonyl oxygen of the pyruvate, making it more electrophilic.

-

Stoichiometry : A slight excess of the pyruvate ensures complete consumption of the more valuable hydrazine starting material.

Step 2: Cyclization to Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

-

The crude hydrazone intermediate from Step 1 is added to a pre-heated solution of a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both catalyst and solvent. Alternatively, a solution of sulfuric acid in ethanol or zinc chloride in a high-boiling solvent can be used.

-

Heat the reaction mixture, typically between 80-120 °C, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice/water.

-

Neutralize the mixture with a base (e.g., NaOH or NaHCO3 solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate.

Causality Behind Choices:

-

Catalyst : Strong acids like PPA or H2SO4 are required to protonate the hydrazone, initiating the[5][5]-sigmatropic rearrangement that is the key step of the Fischer synthesis.

-

Workup : Quenching the reaction on ice serves to both stop the reaction and to hydrolyze the PPA. Neutralization is necessary to deprotonate the product and allow for its precipitation and extraction into an organic solvent.

Potential Applications in Drug Discovery

The title compound is a versatile building block for synthesizing more complex molecules. Its primary application lies in serving as an intermediate for active pharmaceutical ingredients (APIs).

Caption: Potential Derivatization and Application Pathways.

-

Antiviral Research : Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3] The core structure can chelate essential magnesium ions in the enzyme's active site, while substituents on the indole ring can form crucial interactions with the viral DNA.[3] The 5-chloro and 7-fluoro groups on the title compound can be used to fine-tune these interactions and improve pharmacokinetic properties.

-

Oncology : The indole scaffold is present in numerous kinase inhibitors used in cancer therapy. The ester group of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate can be converted into an amide, a common pharmacophore in this class of drugs, allowing for the exploration of new chemical space.

-

Central Nervous System (CNS) Disorders : The lipophilicity imparted by the halogen atoms can facilitate blood-brain barrier penetration, making this scaffold attractive for developing agents targeting CNS disorders.

Conclusion

References

-

American Elements. Methyl 5-fluoro-1H-indole-2-carboxylate | CAS 167631-84-7. [Link]

-

Sunway Pharm Ltd. Methyl 5-fluoro-1H-indole-2-carboxylate - CAS:167631-84-7. [Link]

-

PubChem. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711. [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]

-

PubChem. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 87802-11-7|Methyl 5-chloro-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. Methyl 5-fluoro-1H-indole-2-carboxylate - CAS:167631-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1158331-26-0 | Methyl 7-fluoro-1H-indole-2-carboxylate - Moldb [moldb.com]

- 10. 7-氟-1H-吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Methodological & Application

Synthesis Protocol for Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Substituted indoles, such as Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, are of particular interest to researchers in drug development due to the nuanced effects that halogen substituents can have on a molecule's pharmacokinetic and pharmacodynamic properties. The presence of chlorine and fluorine can influence metabolic stability, binding affinity, and membrane permeability. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, leveraging the classic Fischer indole synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Proposed Synthetic Pathway: The Fischer Indole Synthesis

The most reliable and versatile method for the synthesis of the target compound is the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of a substituted arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] In this protocol, (4-chloro-2-fluorophenyl)hydrazine is reacted with methyl pyruvate to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired indole.[3][4]

Caption: Overall workflow of the Fischer indole synthesis for the target compound.

Quantitative Data Summary

| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |

| 4-Chloro-2-fluoroaniline | 145.56 | 1.0 | 10.0 g |

| Sodium Nitrite | 69.00 | 1.1 | 5.0 g |

| Tin(II) Chloride Dihydrate | 225.65 | 3.0 | 46.5 g |

| Methyl Pyruvate | 102.09 | 1.2 | 8.4 mL |

| Polyphosphoric Acid (PPA) | - | - | 100 g |

| Methanol | 32.04 | - | As needed |

| Dichloromethane | 84.93 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Hexanes | - | - | As needed |

Detailed Experimental Protocol

Part A: Synthesis of (4-chloro-2-fluorophenyl)hydrazine

This initial step involves the diazotization of 4-chloro-2-fluoroaniline, followed by reduction to the corresponding hydrazine.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (68.7 mmol) of 4-chloro-2-fluoroaniline in 100 mL of 6 M hydrochloric acid, cooling the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 5.0 g (72.5 mmol, 1.1 eq) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. The addition of a diazonium salt indicator strip can be used to monitor the reaction.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate flask, prepare a solution of 46.5 g (206.1 mmol, 3.0 eq) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The resulting precipitate of the hydrazine hydrochloride salt is collected by filtration.

-

-

Liberation of the Free Hydrazine:

-

Suspend the collected solid in 100 mL of water and cool in an ice bath.

-

Slowly add 50% aqueous sodium hydroxide solution until the pH of the mixture is approximately 10-12, while maintaining the temperature below 20 °C.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[5]

-

Concentrate the organic phase under reduced pressure to yield (4-chloro-2-fluorophenyl)hydrazine as an oil or low-melting solid, which can be used in the next step without further purification.

-

Part B: Fischer Indole Synthesis of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

This is the core cyclization step to form the indole ring system.

-

Hydrazone Formation and Cyclization:

-

In a round-bottom flask, combine the crude (4-chloro-2-fluorophenyl)hydrazine (assuming quantitative yield from the previous step, ~68.7 mmol) with 8.4 mL (82.4 mmol, 1.2 eq) of methyl pyruvate.

-

Add 100 g of polyphosphoric acid (PPA) to the mixture. The use of a strong acid like PPA serves as both the catalyst and the solvent.[6]

-

Heat the reaction mixture to 80-90 °C with stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water (100 mL) and then brine (100 mL), and dry over anhydrous magnesium sulfate.[7]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Final Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed to obtain the pure Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate as a solid.[8]

-

Causality and Self-Validation

-

Choice of Acid Catalyst: Polyphosphoric acid is an excellent choice for this synthesis as it acts as both a Brønsted acid catalyst and a dehydrating agent, driving the equilibrium towards the formation of the indole.[6] Other Lewis acids like zinc chloride could also be used.[4]

-

Reaction Temperature: The temperature is maintained at 80-90 °C to provide sufficient energy for the[9][9]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer indole synthesis, without causing decomposition of the starting materials or product.[4]

-

Molar Equivalents: A slight excess of methyl pyruvate is used to ensure the complete consumption of the hydrazine intermediate.

-

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic indole N-H and ester carbonyl signals in the NMR and IR spectra, respectively, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Troubleshooting

-

Low Yield: If the yield is low, ensure that the hydrazine intermediate is of sufficient purity and that the reaction is driven to completion by monitoring with TLC. The reaction time and temperature may need to be optimized.

-

Formation of Regioisomers: While the substitution pattern of the starting hydrazine directs the cyclization, the formation of isomeric byproducts is a possibility. Careful purification by column chromatography is crucial to isolate the desired product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate via the Fischer indole synthesis. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of other substituted indole derivatives, which are valuable building blocks in the pursuit of novel therapeutics.

References

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

-

ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]